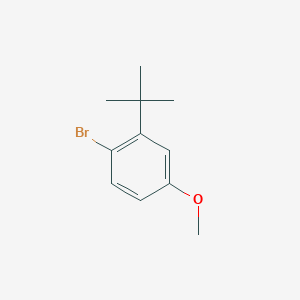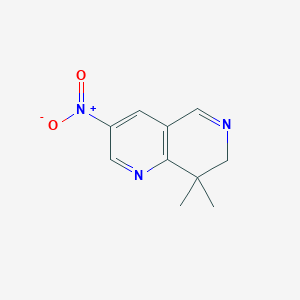![molecular formula C15H20N2O2 B13867470 (4-Cyclopropylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone](/img/structure/B13867470.png)
(4-Cyclopropylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyclopropylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone is a chemical compound with the molecular formula C14H18N2O2 It is known for its unique structure, which includes a cyclopropyl group attached to a piperazine ring, and a phenyl group with a hydroxymethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone typically involves the reaction of 4-(hydroxymethyl)benzoyl chloride with 4-cyclopropylpiperazine. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process begins with the preparation of the starting materials, followed by the reaction under controlled conditions to ensure consistent quality and yield. The use of automated systems and advanced purification techniques helps in achieving high efficiency and scalability in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Cyclopropylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-(carboxymethyl)phenyl derivative.
Reduction: Formation of 4-(hydroxymethyl)phenyl alcohol derivative.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
(4-Cyclopropylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Cyclopropylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Propriétés
Formule moléculaire |
C15H20N2O2 |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
(4-cyclopropylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone |
InChI |
InChI=1S/C15H20N2O2/c18-11-12-1-3-13(4-2-12)15(19)17-9-7-16(8-10-17)14-5-6-14/h1-4,14,18H,5-11H2 |
Clé InChI |
XKOKCRVBOCMEQZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


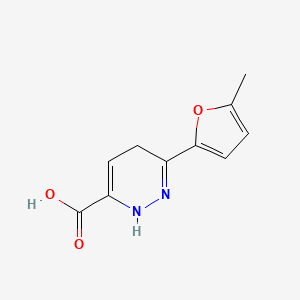

![5-chloro-2-phenyl-[1,2,4]Triazolo[1,5-c]pyrimidine](/img/structure/B13867406.png)
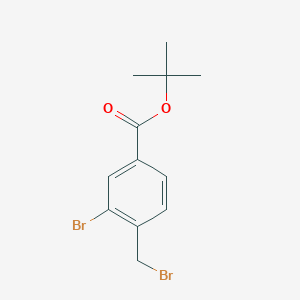

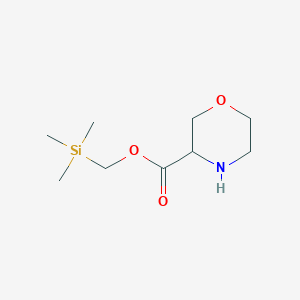
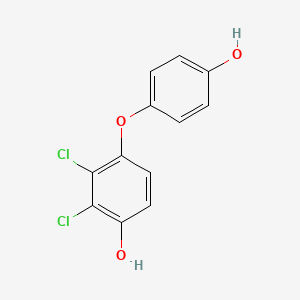
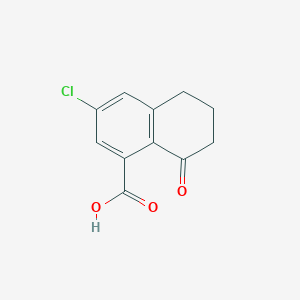
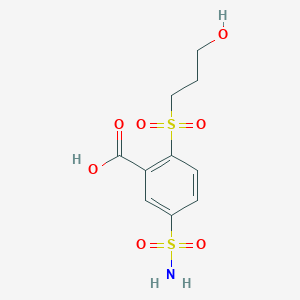
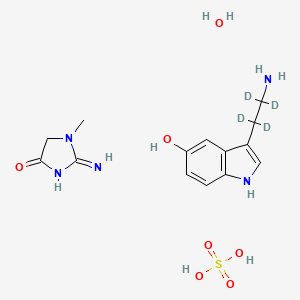
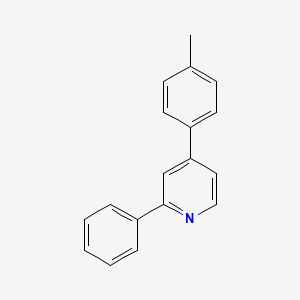
![Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate](/img/structure/B13867460.png)
